molecular formula C7H7N5O2 B3355962 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole CAS No. 64308-79-8

2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole

Cat. No.: B3355962
CAS No.: 64308-79-8
M. Wt: 193.16 g/mol
InChI Key: KUANFKAYRBICPL-UHFFFAOYSA-N
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Description

2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole is a compound belonging to the imidazole family, which is a class of heterocyclic aromatic organic compounds. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound this compound is characterized by the presence of two imidazole rings connected by a nitro-substituted methylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of glyoxal and ammonia, which leads to the formation of imidazole rings through a series of cyclization and dehydration steps .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the incorporation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of industrial production methods.

Chemical Reactions Analysis

Types of Reactions

2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The nitro group can be reduced to an amino group using reducing agents such as iron powder and ammonium chloride . The imidazole rings can participate in electrophilic substitution reactions, where electrophiles attack the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and ammonium chloride are used to reduce the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include amino-substituted imidazoles, halogenated imidazoles, and sulfonyl-substituted imidazoles. These products can further undergo additional functionalization to yield a wide range of derivatives with diverse chemical and biological properties.

Mechanism of Action

The mechanism of action of 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The imidazole rings can bind to metal ions and enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-nitro-1H-imidazole-1-acetic acid
  • 2-Methyl-4-nitro-1H-imidazol-1-yl ethanol
  • 1-Carboxymethylmetronidazole

Uniqueness

Compared to similar compounds, 2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole is unique due to its dual imidazole ring structure connected by a nitro-substituted methylene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c13-12(14)5(6-8-1-2-9-6)7-10-3-4-11-7/h1-5H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUANFKAYRBICPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(C2=NC=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494421
Record name 2,2'-(Nitromethylene)di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64308-79-8
Record name 2,2'-(Nitromethylene)di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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